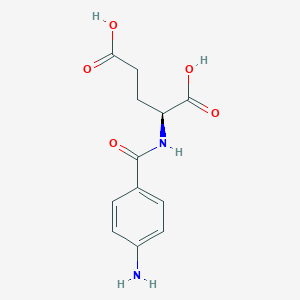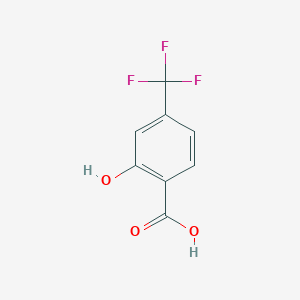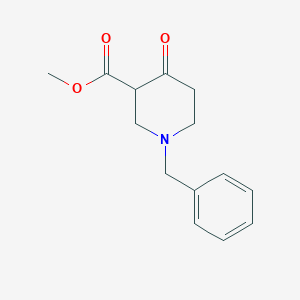
N-(4-氨基苯甲酰)-L-谷氨酸
描述
N-(4-Aminobenzoyl)-L-glutamic acid, also known as ABG, is a compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 . It is used as a strong UV absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis (CZE) . It is a folate catabolite that can be metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase .
Synthesis Analysis
The synthesis of N-(4-Aminobenzoyl)-L-glutamic acid involves a conventional and microwave-assisted nucleophilic substitution reaction . The compound is characterized using a variety of physicochemical and spectroscopic methods .Molecular Structure Analysis
The molecular structure of N-(4-Aminobenzoyl)-L-glutamic acid is represented by the SMILES stringNc1ccc (cc1)C (=O)N [C@@H] (CCC (O)=O)C (O)=O . Further molecular docking and dynamics studies have been conducted on similar compounds . Chemical Reactions Analysis
N-(4-Aminobenzoyl)-L-glutamic acid has been used in the preparation of a new type of thorium ion adsorption hydrogel . This material exhibits a large adsorption capacity and high adsorption rate for thorium ions .Physical And Chemical Properties Analysis
N-(4-Aminobenzoyl)-L-glutamic acid is an off-white to beige powder with a melting point of 175 °C (dec.) . It is recommended to be stored at a temperature of -20°C .科学研究应用
Antimicrobial Agents
N-(4-Aminobenzoyl)-L-glutamic acid: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating their effectiveness .
Cytotoxic Agents
Some derivatives of N-(4-Aminobenzoyl)-L-glutamic acid have exhibited notable cytotoxicity against cancer cell lines, such as HepG2. This suggests their potential use in cancer therapy, particularly in targeting rapidly dividing tumor cells .
Antifungal Properties
The antifungal properties of N-(4-Aminobenzoyl)-L-glutamic acid derivatives have been recognized, with MIC values reflecting broad-spectrum antifungal activity. This could lead to the development of new antifungal medications for clinical use .
Biochemical Assays
N-(4-Aminobenzoyl)-L-glutamic acid: has been used in biochemical assays, such as the reduction of nitroblue tetrazolium to formazan. This reaction is significant in studies involving cellular respiration and oxidative stress .
Drug Delivery Systems
Due to its structural similarity to folic acid, N-(4-Aminobenzoyl)-L-glutamic acid can be used in drug delivery systems targeting cancer cells. Folate receptors are often overexpressed in cancer cells, making them a target for folate-linked drugs and imaging agents .
Synthesis of Bioactive Conjugates
The compound has been utilized in the synthesis of bioactive conjugates, particularly with purine systems. These conjugates have potential applications in medicinal chemistry, including the development of new therapeutic agents .
作用机制
Target of Action
N-(4-Aminobenzoyl)-L-glutamic acid, also known as 4-aminobenzoic acid (PABA), is an essential nutrient for many human pathogens, but dispensable for humans . It primarily targets the folic acid synthesis pathway . Folic acid is crucial for the growth and survival of many bacterial species, making it an attractive target for antimicrobial agents .
Mode of Action
The compound inhibits folic acid synthesis by binding to pteridine synthetase, a key enzyme in the folic acid synthesis pathway . This binding is more favorable than that of para-aminobenzoic acid, the natural substrate, effectively inhibiting the synthesis of folic acid . This disruption of folic acid synthesis hampers the growth and proliferation of the bacteria .
Biochemical Pathways
The affected biochemical pathway is the folic acid synthesis pathway. Folic acid is a vital cofactor in various metabolic reactions, including the synthesis of nucleotides. By inhibiting folic acid synthesis, N-(4-Aminobenzoyl)-L-glutamic acid disrupts these metabolic processes, leading to the inhibition of bacterial growth .
Pharmacokinetics
N-(4-Aminobenzoyl)-L-glutamic acid is absorbed through a passive process and undergoes phase II biotransformation . It can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid . These processes impact the bioavailability of the compound.
Result of Action
The result of the action of N-(4-Aminobenzoyl)-L-glutamic acid is the inhibition of bacterial growth. By disrupting folic acid synthesis, the compound hampers the ability of bacteria to proliferate . Some derivatives of the compound have shown antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), and have exhibited notable cytotoxicity for cancer HepG2 cell line .
Action Environment
The action, efficacy, and stability of N-(4-Aminobenzoyl)-L-glutamic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s absorption and metabolism
未来方向
属性
IUPAC Name |
(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADGMZDHLQLZRI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873641 | |
| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminobenzoyl)-L-glutamic acid | |
CAS RN |
4271-30-1 | |
| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Aminobenzoyl)glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-4-aminobenzoyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(P-AMINOBENZOYL)GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKY99A8HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of N-(4-Aminobenzoyl)-L-glutamic acid in current research?
A1: N-(4-Aminobenzoyl)-L-glutamic acid is primarily studied for its applications in three main areas:
- Pharmaceutical Impurity Analysis: It is a known impurity in folic acid preparations and requires careful monitoring and quantification. [, ]
- Material Science: The compound acts as an effective building block for creating supramolecular gels, particularly in combination with other molecules like 2,2-bis(4-carboxyphenyl)hexafluoropropane or sebacic acid. These gels show promise for wastewater treatment due to their ability to adsorb dyes. [, ]
- Drug Discovery: Researchers are exploring its potential in developing novel antimalarial drugs. Studies have investigated its conjugation with 1,3,5-triazine derivatives to target the Pf-DHFR enzyme in Plasmodium falciparum. [, ]
Q2: How does the structure of N-(4-Aminobenzoyl)-L-glutamic acid influence its ability to form gels?
A2: The structure plays a crucial role in self-assembly and gelation. [] investigated the impact of using different diacids alongside N-(4-Aminobenzoyl)-L-glutamic acid. The presence of multiple carboxyl groups, as seen in citric acid, hindered gelation compared to sebacic acid, suggesting that a balance of hydrogen bonding and hydrophobic interactions is crucial for gel formation.
Q3: Can you describe the morphology of the nanostructures formed by N-(4-Aminobenzoyl)-L-glutamic acid based gels?
A3: Microscopy studies (SEM and TEM) revealed that N-(4-Aminobenzoyl)-L-glutamic acid, when combined with 2,2-bis(4-carboxyphenyl)hexafluoropropane in ethanol/water mixtures, self-assembles into various nanostructures. These include sheets, rods, bars, and belts, with the specific morphology influenced by the ethanol/water ratio. []
Q4: What analytical techniques are commonly employed to characterize N-(4-Aminobenzoyl)-L-glutamic acid?
A4: Several techniques are used:
- Chromatographic methods: HPLC, both in analytical and preparative modes, is crucial for separation and purification. Thin-layer chromatography (TLC) coupled with densitometry is also utilized for impurity analysis. [, , , ]
- Spectroscopy: FTIR helps identify functional groups and intermolecular interactions within the gels. []
- Mass Spectrometry (LC-MS): Essential for confirming the identity and quantifying impurities. []
- Nuclear Magnetic Resonance (NMR): Used for structural confirmation and purity assessment. []
Q5: Have there been studies on removing N-(4-Aminobenzoyl)-L-glutamic acid from the environment?
A5: While research on the environmental impact of N-(4-Aminobenzoyl)-L-glutamic acid is limited, one study [] investigated the degradation of methotrexate, a compound structurally related to folic acid, using a non-thermal pencil plasma jet. This suggests potential pathways for the degradation of similar compounds in wastewater treatment.
Q6: Are there any known computational studies on N-(4-Aminobenzoyl)-L-glutamic acid?
A6: Yes, molecular docking studies have been conducted on N-(4-Aminobenzoyl)-L-glutamic acid conjugated with 1,3,5-triazine derivatives to assess their potential as Pf-DHFR inhibitors. [, ] These studies provide insights into the binding interactions of these compounds with the target enzyme.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















